

Environmental Fate of 1,1,1,3-Tetrachloropropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1,3-Tetrachloropropane

Cat. No.: B089638

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate of **1,1,1,3-tetrachloropropane** is limited. Much of the information presented in this guide is based on data from structurally similar compounds, particularly 1,2,3-trichloropropane, and on estimations from validated predictive models. This document should be used as a screening-level guide and for informational purposes.

Introduction

1,1,1,3-Tetrachloropropane is a chlorinated hydrocarbon.^{[1][2][3][4][5]} Due to its chemical structure, it is expected to exhibit environmental persistence and mobility, similar to other chlorinated propanes that are of environmental concern.^[6] Understanding its behavior in the environment is crucial for assessing its potential risks and developing remediation strategies. This guide provides a comprehensive overview of the available information on the environmental fate of **1,1,1,3-tetrachloropropane**, including its degradation, transport, and persistence in various environmental compartments.

Physicochemical Properties and Environmental Partitioning

The environmental partitioning of **1,1,1,3-tetrachloropropane** is governed by its physical and chemical properties. A summary of key estimated and available experimental properties is

provided in the table below.

Property	Value	Source
Molecular Formula	$C_3H_4Cl_4$	[1] [7]
Molecular Weight	181.88 g/mol	[1] [7]
Boiling Point	155.6 °C (estimated)	[8]
Vapor Pressure	2.59 mm Hg at 25 °C (estimated)	[8]
Water Solubility	339.6 mg/L at 25 °C (estimated)	[8]
Log Octanol-Water Partition Coefficient (Kow)	2.66 (estimated)	[8]
Henry's Law Constant	2.69×10^{-4} atm-m ³ /mol at 25 °C (estimated)	[9]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	143.5 L/kg (estimated)	[9]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are important transformation pathways for chlorinated hydrocarbons in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. For chlorinated alkanes, this process typically involves the substitution of a chlorine atom with a hydroxyl group. The rate of hydrolysis is dependent on pH and temperature.

While specific experimental hydrolysis rate constants for **1,1,1,3-tetrachloropropane** are not readily available in the reviewed literature, a study by Jeffers et al. (1989) investigated the hydrolysis of 18 chlorinated methanes, ethanes, and propanes.[\[10\]](#)[\[11\]](#)[\[12\]](#) The study indicated

that neutral hydrolysis depends on the C-Cl bond strength and steric hindrance.[10][12] For many chlorinated propanes, hydrolysis is a slow process under typical environmental conditions.[13] For instance, the hydrolysis half-life of the structurally similar 1,2,3-trichloropropane at 25°C and pH 7 has been reported to be on the order of 44 years.[13]

Based on estimation models (EPI Suite™), the hydrolysis half-life of **1,1,1,3-tetrachloropropane** is predicted to be significant, suggesting it is resistant to this degradation pathway under neutral pH conditions.

Photolysis

Direct photolysis, the degradation of a molecule by direct absorption of light, is not expected to be a significant degradation pathway for **1,1,1,3-tetrachloropropane** in the aquatic environment as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.

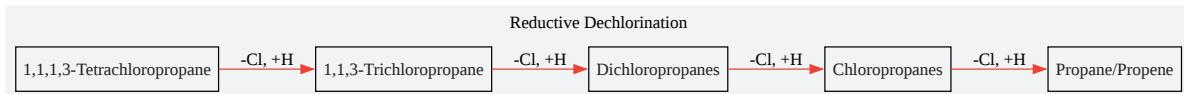
In the atmosphere, indirect photolysis through reaction with hydroxyl radicals ($\bullet\text{OH}$) is the primary degradation mechanism for many volatile organic compounds. The estimated atmospheric half-life of **1,1,1,3-tetrachloropropane** due to reaction with hydroxyl radicals is in the order of days to weeks, indicating that this is a relevant degradation pathway in the atmosphere.

Biotic Degradation

The biodegradation of chlorinated propanes is highly dependent on the redox conditions and the presence of specific microbial populations.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of highly chlorinated alkanes is generally slow. The primary mechanism is often cometabolism, where the degradation is facilitated by enzymes produced by microorganisms for the metabolism of other substrates. For chlorinated propanes, monooxygenase enzymes, such as those expressed by methanotrophs and propane-oxidizing bacteria, have been shown to co-oxidize compounds like 1,2-dichloropropane and 1,2,3-trichloropropane.[6][14] It is plausible that **1,1,1,3-tetrachloropropane** could also be a substrate for such enzymes, leading to the formation of chlorinated alcohols and aldehydes.



Preparation

Prepare sterile aqueous buffer solutions (pH 4, 7, 9)

Spike with 1,1,1,3-tetrachloropropene

Incubation

Incubate at constant temperatures in the dark

Analysis

Sample at time intervals

Extract with organic solvent

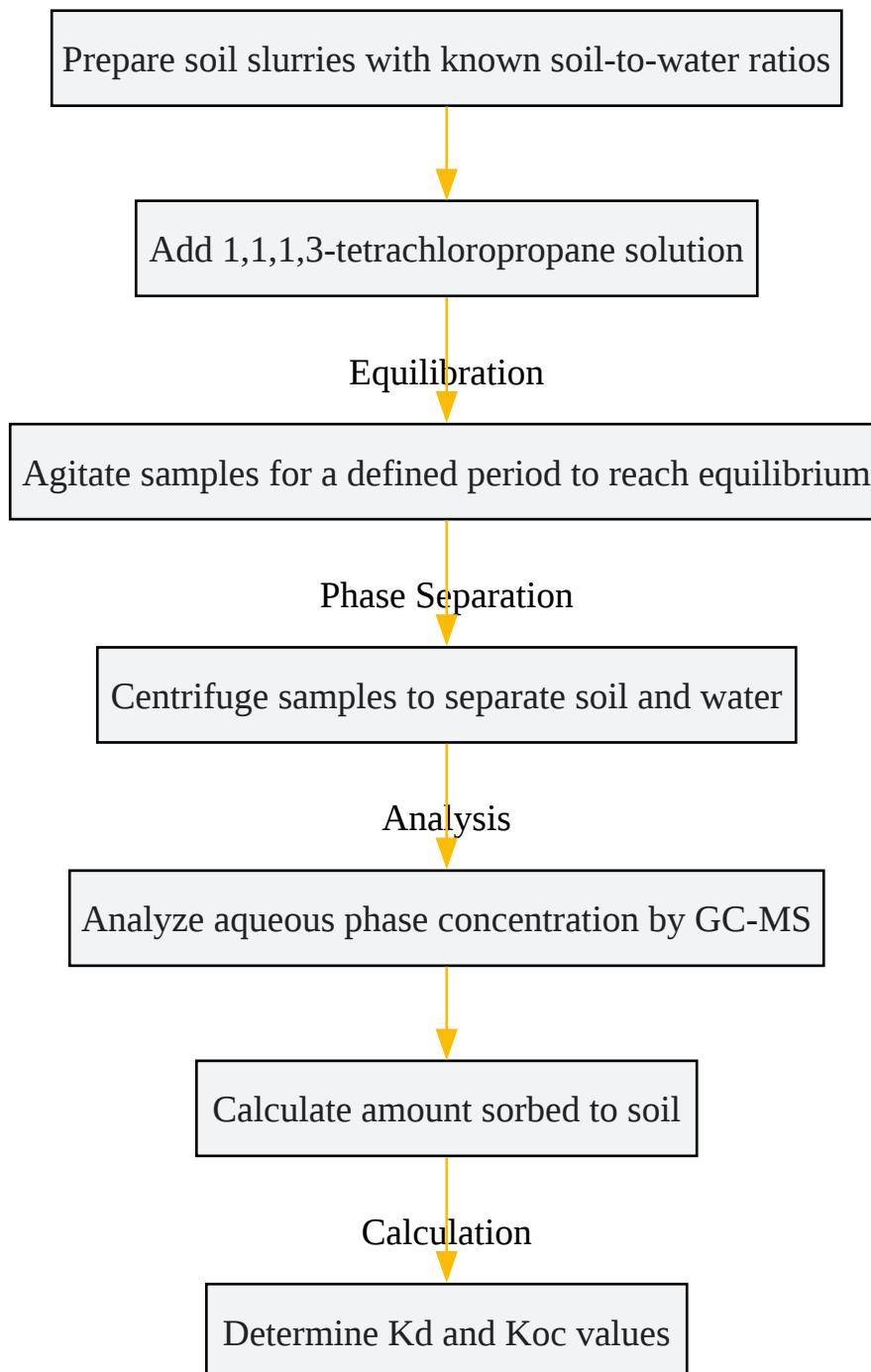
Analyze by GC-MS

Data Analysis

Plot concentration vs. time

Calculate pseudo-first-order rate constants

Experimental Setup

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